N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 872987-74-1
Cat. No.: VC7641858
Molecular Formula: C17H12F2N4OS
Molecular Weight: 358.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872987-74-1 |
|---|---|
| Molecular Formula | C17H12F2N4OS |
| Molecular Weight | 358.37 |
| IUPAC Name | N-(3,4-difluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H12F2N4OS/c18-13-4-3-12(8-14(13)19)21-16(24)10-25-17-6-5-15(22-23-17)11-2-1-7-20-9-11/h1-9H,10H2,(H,21,24) |
| Standard InChI Key | MLWHUPMSHXKZSJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Introduction
N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the triazole class. It features a unique structure that includes a difluorophenyl group and a pyridinyl-triazolo-pyridazinyl moiety linked through a sulfanyl group. This compound is primarily investigated for its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves multi-step organic reactions. Common synthetic routes require controlled temperatures and specific solvents to optimize yields and purity. Purification techniques such as crystallization or chromatography are often employed to isolate the desired product.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation and reduction. Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are commonly used. Reaction conditions typically involve controlled temperatures and specific solvents to achieve desired transformations.
Biological Activities and Applications
The mechanism of action for N-(3,4-difluorophenyl)-2-{[6-(pyridin-3-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves interaction with specific molecular targets such as enzymes or receptors. Its structural complexity suggests potential for therapeutic applications in medicinal chemistry.
Comparison with Similar Compounds
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